leuprolide - 53714-56-0

leuprolide

Catalog Number: EVT-273232
CAS Number: 53714-56-0
Molecular Formula: C61H88N16O14
Molecular Weight: 1269.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leuprolide acetate is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH) []. GnRH is a decapeptide hormone responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland []. Leuprolide acts as a GnRH agonist, initially stimulating LH and FSH release, but ultimately leading to downregulation of GnRH receptors and suppression of gonadotropin secretion [, ]. This effect makes leuprolide valuable in research related to hormonal regulation and associated conditions.

Future Directions
  • Developing novel delivery systems: Exploring alternative delivery systems, such as oral formulations, to improve patient convenience and adherence [, ].
  • Investigating long-term safety and efficacy: Further research is needed to assess the long-term safety and efficacy of leuprolide, particularly in specific patient populations and for extended treatment durations [, ].
  • Exploring combination therapies: Continued research into combining leuprolide with other therapeutic agents for enhanced efficacy in various conditions, particularly in prostate cancer [, , , ].
  • Understanding its impact on specific cell types: Further investigation is needed to elucidate the direct effects of leuprolide on various cell types, such as endometrioma cells []. This could lead to the development of more targeted therapies.

Relugolix

Compound Description: Relugolix is an orally administered gonadotropin-releasing hormone (GnRH) receptor antagonist. It effectively suppresses testosterone to castrate levels in men with advanced prostate cancer (PCa), demonstrating superior continuous suppression compared to leuprolide [, , ].

Degarelix

Compound Description: Degarelix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, avoids the "testosterone flare" associated with LHRH agonists and results in lower follicle-stimulating hormone (FSH) levels []. Studies suggest degarelix might offer cardiovascular benefits over leuprolide [, ].

Relevance: Both degarelix and leuprolide are used in ADT for prostate cancer. They differ in their mechanism of action, with degarelix being a GnRH antagonist and leuprolide being a GnRH agonist [, , ].

Bicalutamide

Compound Description: Bicalutamide is a nonsteroidal antiandrogen medication used in combination therapy for prostate cancer [, ].

Relevance: While not structurally related to leuprolide, bicalutamide is often used in conjunction with leuprolide in a combined androgen blockade approach to treating prostate cancer [, ].

Flutamide

Compound Description: Flutamide is a nonsteroidal antiandrogen that inhibits the uptake and/or binding of dihydrotestosterone to its target cell receptor [, ].

Relevance: Although structurally distinct from leuprolide, flutamide plays a significant role in prostate cancer treatment. Clinical trials have demonstrated the efficacy of leuprolide plus flutamide, leading to improved outcomes compared to leuprolide alone [, , ].

Nafarelin

Compound Description: Nafarelin is a gonadotropin-releasing hormone (GnRH) agonist, previously used as a diagnostic tool for evaluating the pituitary-gonadal axis [, ].

Danazol

Compound Description: Danazol is a synthetic androgen used to treat endometriosis [].

Relevance: While structurally unrelated to leuprolide, danazol serves as a comparative treatment option for endometriosis. Research suggests a potential link between danazol use and an increased risk of ovarian cancer, contrasting with the use of leuprolide [].

(D-Leu6)-Des Gly-NH210-LHRH ethylamide

Compound Description: This compound is another name for leuprolide, highlighting its chemical structure [].

Relevance: This term explicitly refers to leuprolide, emphasizing its specific chemical composition and its relevance in prostate cancer research [].

Genistein

Compound Description: Genistein, a natural isoflavone primarily found in soybeans, exhibits anti-inflammatory properties by inhibiting nitric oxide and prostaglandin production [].

Relevance: Although structurally different from leuprolide, genistein offers an alternative approach to managing endometriosis by targeting inflammatory pathways. Research suggests its potential to suppress COX-2 and PGE2 expression, similar to the effects observed with leuprolide [].

Estrogen & Progesterone

Compound Description: Estrogen and progesterone are naturally occurring female sex hormones [, , , ].

Relevance: These hormones are central to the research on leuprolide. Studies investigate the effects of leuprolide, which suppresses estrogen and progesterone, on conditions like premenstrual syndrome (PMS) and endometriosis. The use of add-back hormone therapy with leuprolide is also a topic of investigation [, , , ].

Source and Classification

Leuprorelin is derived from the natural gonadotropin-releasing hormone, which is a decapeptide produced in the hypothalamus. Its classification falls under the category of peptide hormones and pharmacological agents that influence hormonal pathways. As a therapeutic agent, leuprorelin is often administered in the form of leuprorelin acetate, which enhances its solubility and stability for clinical use.

Synthesis Analysis

Leuprorelin can be synthesized through various methods, primarily involving solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis

  1. Preparation of Nonapeptide Resin: The synthesis begins by creating a nonapeptide resin using a series of amino acid couplings. The process involves protecting groups to ensure selective reactions at specific sites on the peptide chain.
  2. Aminolysis: The nonapeptide resin undergoes aminolysis with ethylamine to yield leuprorelin. This step involves removing the protective groups and forming the final peptide structure.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized leuprorelin, ensuring high yield and purity levels over 99% .

Liquid-Phase Synthesis

An alternative method involves liquid-phase synthesis where a dipeptide midbody is formed first. This midbody is then subjected to solid-phase synthesis techniques to generate the full nonapeptide sequence, followed by deprotection and coupling with ethylamine .

Electrochemical Peptide Synthesis

Recent advancements have introduced electrochemical methods for synthesizing leuprorelin, which utilize anodic oxidation to facilitate amide bond formation without traditional coupling reagents. This method has shown promising results in terms of efficiency and environmental impact .

Molecular Structure Analysis

Leuprorelin has a molecular formula of C59_{59}H84_{84}N16_{16}O12_{12}S, with a molecular weight of approximately 1,093.15 g/mol. The structure consists of a nonapeptide chain with specific amino acid sequences that contribute to its biological activity.

Structural Features

  • Peptide Backbone: The backbone consists of alternating amide bonds formed between amino acids.
  • Functional Groups: The presence of carboxylic acid and amine functional groups facilitates interactions with biological receptors.
  • Conformation: The three-dimensional conformation plays a critical role in its binding affinity to GnRH receptors.
Chemical Reactions Analysis

Leuprorelin participates in several chemical reactions during its synthesis:

  1. Peptide Bond Formation: The primary reaction involves forming peptide bonds between amino acids through condensation reactions.
  2. Deprotection Reactions: During synthesis, protective groups are removed under acidic or basic conditions to reveal reactive sites for further coupling.
  3. Purification Reactions: HPLC is used for purification, where leuprorelin is separated from byproducts based on its retention time in the chromatographic system .
Mechanism of Action

Leuprorelin exerts its pharmacological effects by acting as an agonist at GnRH receptors located in the pituitary gland:

  1. Initial Stimulation: Upon administration, leuprorelin stimulates the release of luteinizing hormone and follicle-stimulating hormone.
  2. Downregulation: Continuous exposure leads to downregulation of GnRH receptors, resulting in decreased secretion of sex hormones such as testosterone and estrogen.
  3. Therapeutic Effects: This mechanism is beneficial in treating conditions like prostate cancer by lowering androgen levels or managing endometriosis through hormonal suppression.
Physical and Chemical Properties Analysis

Leuprorelin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and methanol; insoluble in organic solvents like chloroform.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to alkaline environments or elevated temperatures.
  • Melting Point: The melting point ranges between 238°C and 241°C .
Applications

Leuprorelin has significant applications in various medical fields:

  1. Oncology: Used primarily for treating prostate cancer by reducing testosterone levels.
  2. Gynecology: Effective in managing endometriosis and uterine fibroids by suppressing estrogen production.
  3. Pediatric Endocrinology: Utilized for treating precocious puberty by delaying sexual maturation.

Properties

CAS Number

53714-56-0

Product Name

Leuprorelin

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C61H88N16O14

Molecular Weight

1269.4 g/mol

InChI

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1

InChI Key

RGLRXNKKBLIBQS-XNHQSDQCSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Solubility

Soluble in DMSO

Synonyms

A 43818
A-43818
A43818
Acetate, Leuprolide
Enantone
Leuprolide
Leuprolide Acetate
Leuprolide Monoacetate
Leuprolide, (DL-Leu)-Isomer
Leuprolide, (L-Leu)-Isomer
Leuprorelin
Lupron
Monoacetate, Leuprolide
TAP 144
TAP-144
TAP144

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.